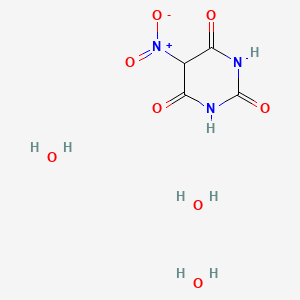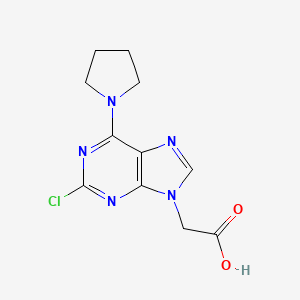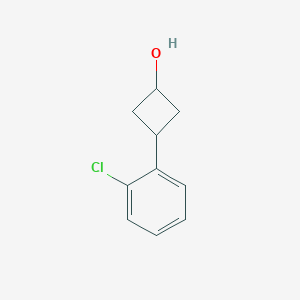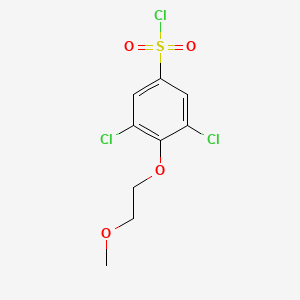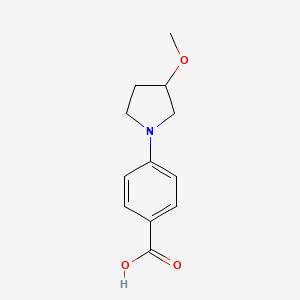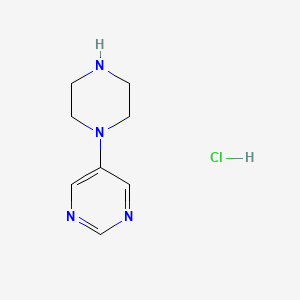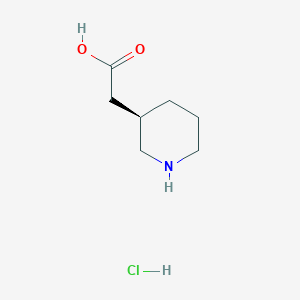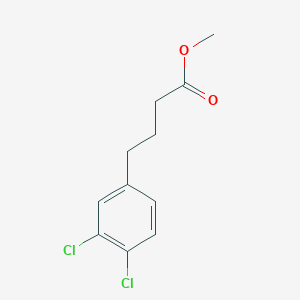
Methyl 4-(3,4-dichlorophenyl)butanoate
説明
“Methyl 4-(3,4-dichlorophenyl)butanoate” is an organic compound with the molecular formula C11H12Cl2O2 . It has an average mass of 247.118 Da and a mono-isotopic mass of 246.021439 Da .
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 19 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfonamide (thio-/dithio-) .Physical and Chemical Properties Analysis
“this compound” is a colorless to pale yellow liquid. More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.科学的研究の応用
Molecular Docking and Structural Studies
Methyl 4-(3,4-dichlorophenyl)butanoate has been the subject of molecular docking and vibrational studies. For instance, its structural and electronic properties were investigated, revealing insights into its stability and reactivity. These studies are crucial for understanding the compound's potential as a nonlinear optical material and for pharmacological applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Spectroscopic Investigation
Spectroscopic methods like FT-IR and FT-Raman have been used to explore the vibrational characteristics of this compound. Such studies provide a deeper understanding of its molecular structure and charge transfer mechanisms. These findings are beneficial for developing applications in fields like nonlinear optics (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
Biocidal and Herbicidal Applications
Investigations into the biocidal and herbicidal potential of this compound have been carried out. This research is aimed at understanding how these compounds interact with biological systems and their potential use in controlling harmful organisms (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).
Corrosion Inhibition
This compound has been studied for its properties as a corrosion inhibitor, particularly for its effectiveness in protecting metals like copper in various environments. Such studies are crucial for industrial applications where metal longevity is critical (Tansuğ et al., 2014).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of new heterocyclic compounds with potential biological activity. This research is significant for the development of new pharmaceuticals and therapeutic agents (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Photocatalysis Research
Research has also explored the use of compounds related to this compound in photocatalysis, particularly for the degradation of pollutants under natural sunlight. This is a growing area of interest in environmental remediation and sustainable technology development (Nethravathi, R., Rajamathi, & Rajamathi, 2019).
Safety and Hazards
特性
IUPAC Name |
methyl 4-(3,4-dichlorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-15-11(14)4-2-3-8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOFSZPLOMWNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


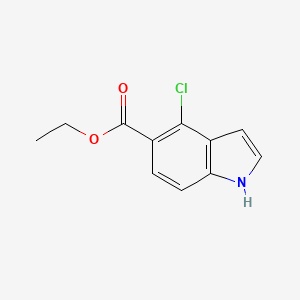
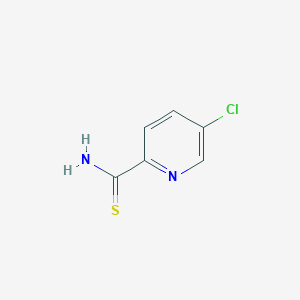
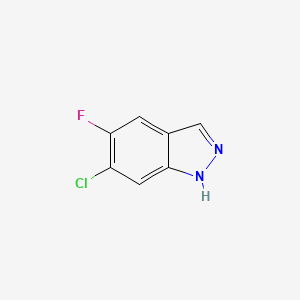
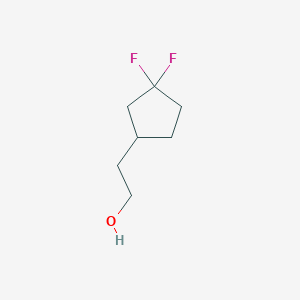
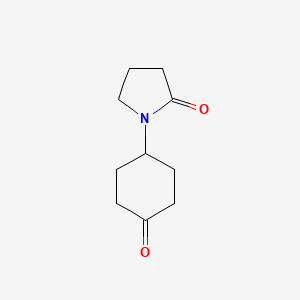
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)
![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)
